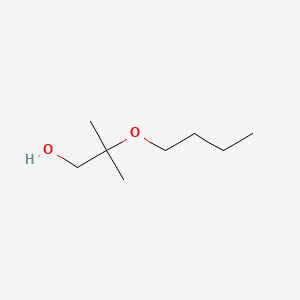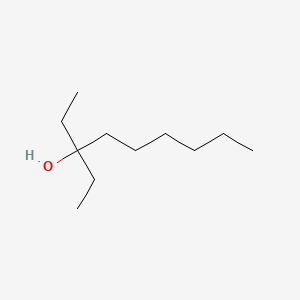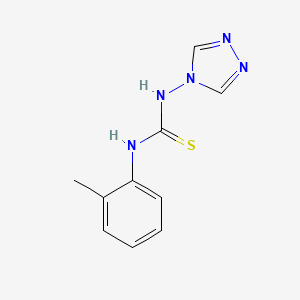
Tris(chloropropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(chloropropyl) phosphite: is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams, polyvinyl chloride (PVC), and ethylene-vinyl acetate (EVA) to enhance their fire resistance properties . The compound is known for its effectiveness in reducing flammability and is often used as a replacement for brominated flame retardants due to its lower toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) phosphite is prepared industrially by the reaction of propylene oxide with phosphoryl chloride. The reaction typically involves the following steps :
Reaction: Propylene oxide is reacted with phosphoryl chloride in the presence of a catalyst. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphite being the dominant isomer.
Purification: The crude product is washed and dehydrated to remove acidic impurities and residual catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction is carried out under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Tris(chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and chloropropanol.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tris(chloropropyl) phosphate.
Hydrolysis: Phosphoric acid and chloropropanol.
Substitution: Various organophosphorus derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tris(chloropropyl) phosphite is used as a flame retardant in various polymeric materials, including polyurethane foams, PVC, and EVA. It enhances the fire resistance of these materials, making them safer for use in construction, automotive, and consumer products .
Biology and Medicine: Research has shown that this compound can have toxic and genotoxic effects on living organisms. Studies have investigated its impact on human lymphocytes, microalgae, and bacteria, highlighting the potential risks associated with its widespread use .
Industry: In addition to its use as a flame retardant, this compound is also employed as a plasticizer in various industrial applications. It improves the flexibility and durability of plastic materials, making them suitable for a wide range of uses .
Mecanismo De Acción
Molecular Targets and Pathways: Tris(chloropropyl) phosphite exerts its flame-retardant effects by interfering with the combustion process. It releases phosphoric acid upon decomposition, which acts as a flame retardant by promoting char formation and inhibiting the release of flammable gases .
Pathways Involved: The compound undergoes hydrolysis and oxidation reactions, leading to the formation of phosphoric acid and other derivatives. These reactions contribute to its effectiveness as a flame retardant .
Comparación Con Compuestos Similares
Tris(2-chloroethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: A related compound used as a flame retardant and plasticizer.
Uniqueness: Tris(chloropropyl) phosphite is unique due to its specific isomeric composition and its effectiveness in enhancing the fire resistance of various polymeric materials. Its lower toxicity compared to brominated flame retardants makes it a preferred choice in many applications .
Propiedades
Número CAS |
50922-79-7 |
|---|---|
Fórmula molecular |
C9H18Cl3O3P |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
tris(3-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clave InChI |
MNYMCNKOMVREHV-UHFFFAOYSA-N |
SMILES canónico |
C(COP(OCCCCl)OCCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


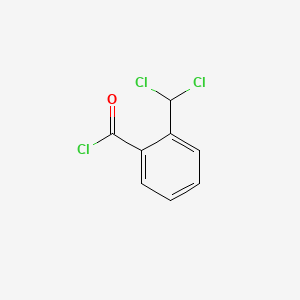
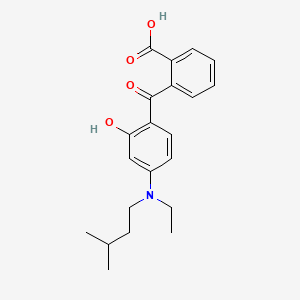
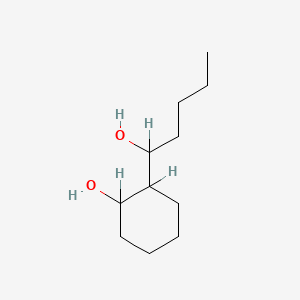
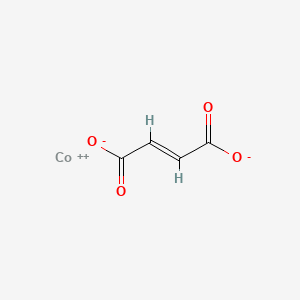

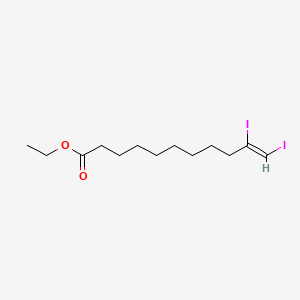
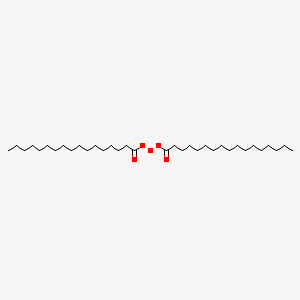
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
